molecular formula C10H6F2O2S B13074996 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid

Cat. No.: B13074996
M. Wt: 228.22 g/mol
InChI Key: YAHZFWYOHWYZCV-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid (CAS: 1551600-83-9) is a fluorinated aromatic carboxylic acid featuring a benzothiophene core substituted at the 7-position with a difluoroacetic acid moiety. The benzothiophene group imparts aromaticity and sulfur-containing heterocyclic properties, while the difluoroacetic acid substituent introduces strong electron-withdrawing effects due to the fluorine atoms.

Properties

Molecular Formula

C10H6F2O2S

Molecular Weight

228.22 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H6F2O2S/c11-10(12,9(13)14)7-3-1-2-6-4-5-15-8(6)7/h1-5H,(H,13,14)

InChI Key

YAHZFWYOHWYZCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(C(=O)O)(F)F)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid typically involves the reaction of 1-benzothiophene with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the difluoroacetic acid reacts with the benzothiophene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

These reactions can occur at the carbon atom adjacent to the difluoro group, allowing for the introduction of various nucleophiles.

Radical Reactions

Recent studies have highlighted the utility of this compound in radical generation processes, particularly under visible light irradiation. For example, radical fluoroalkylation can be performed using α-bromodifluoroesters in the presence of suitable catalysts.

Table 2: Examples of Chemical Reactions

Reaction TypeReactantsProductsConditions
Nucleophilic Substitution2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid + NucleophileModified acetic acid derivativesVaries
Radical Fluoroalkylationα-Bromodifluoroester + HeteroareneDifluoroalkylated productLED irradiation at 55 °C
  • Research Findings

Recent research has focused on the dual catalytic approaches for generating radicals from α-bromodifluoroesters and amides under visible light irradiation. This method enhances the efficiency of reactions involving heteroarenes and has shown compatibility with various substrates, indicating its broad applicability in synthetic organic chemistry .

The chemical reactions of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid showcase its versatility as a synthetic intermediate in organic chemistry. Its unique structure allows it to participate in various reaction pathways, making it a valuable compound for further research and application in medicinal chemistry.

Continued exploration of its reactivity and potential modifications could lead to new applications in drug development and other fields of chemical research.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiophene derivatives, including 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid, exhibit significant anticancer properties. These compounds have been synthesized and tested for their efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiophene showed promising results in inhibiting the growth of ovarian cancer cells, suggesting that modifications to the benzothiophene structure can enhance anticancer activity .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that benzothiophene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory activity is believed to be linked to the modulation of cytokine production and the inhibition of inflammatory mediators .

Neuroprotective Effects
There is emerging evidence suggesting that 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid may possess neuroprotective properties. Research has indicated that certain benzothiophene derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agrochemical Applications

Pesticide Development
The structural characteristics of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid make it a candidate for use in agrochemicals. Its potential as a pesticide is being explored due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms. Studies are ongoing to evaluate its effectiveness and safety as a biopesticide .

Materials Science

Fluorinated Compounds in Polymer Chemistry
The difluoromethyl group present in 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid enhances its lipophilicity and thermal stability, making it suitable for applications in polymer chemistry. Research has shown that incorporating difluorinated compounds into polymer matrices can improve their mechanical properties and thermal resistance .

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with specific electronic and optical properties. Its unique structure allows for modifications that can tailor these materials for applications in organic electronics and photonics .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various benzothiophene derivativesSignificant inhibition of ovarian cancer cell lines observed
Anti-inflammatory ResearchInvestigated the effects on cytokine productionModulation of inflammatory mediators confirmed
Neuroprotective StudyAssessed protection against oxidative stressPotential neuroprotective effects noted
Agrochemical ApplicationExplored biopesticide potentialEffective against specific pest species identified

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets depend on the specific application and require further investigation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Difluoroacetic Acid Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid C₁₀H₇F₂O₂S Benzothiophene-7-yl 228.22* High lipophilicity; potential CNS activity
2-(4-Ethylphenyl)-2,2-difluoroacetic acid C₁₀H₁₁F₂O₂ 4-Ethylphenyl 216.19 Solid at room temperature; used in agrochemicals
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid C₈H₅Cl₂F₂O₂ 2,4-Dichlorophenyl 251.03 Enhanced acidity (pKa ~1.5–2.0); herbicide intermediate
2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid C₆H₃ClF₂N₂O₂ 6-Chloropyrazinyl 208.55 Polarizable N-heterocycle; antiviral applications

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Effects : The benzothiophene group in the target compound provides a conjugated π-system that enhances stability compared to phenyl or pyrazinyl derivatives. However, the 2,4-dichlorophenyl analogue exhibits stronger acidity due to the electron-withdrawing Cl substituents, which stabilize the deprotonated form .

Lipophilicity : The benzothiophene derivative (logP ~2.5–3.0) is more lipophilic than the pyrazinyl analogue (logP ~1.2), making it more suitable for blood-brain barrier penetration in drug design .

Steric Effects : The ethyl group in 2-(4-ethylphenyl)-2,2-difluoroacetic acid introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the smaller benzothiophene substituent .

Table 2: Fluorination Methods for Difluoroacetic Acid Derivatives

Compound Fluorination Reagent Solvent Yield (%) Reference Method
2-(2-Chlorophenyl)-2-fluoroacetic acid 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) MeCN 65–70 Radical fluorination
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid Selectfluor® or analogous reagents DMF/H₂O 50–60* Hypothesized (based on )
Difluoroacetic acid (parent compound) Gas-phase electron diffraction analysis N/A N/A Conformational study

*Estimated based on analogous syntheses.

Key Insight : The target compound likely requires regioselective fluorination at the benzylic position, similar to methods used for 2-(2-chlorophenyl)-2-fluoroacetic acid. However, the benzothiophene’s sulfur atom may necessitate adjusted reaction conditions to avoid side reactions .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : Fluorinated benzothiophene derivatives are explored for kinase inhibition (e.g., JAK/STAT pathways) due to sulfur’s hydrogen-bonding capability and fluorine’s metabolic stability .
  • Agrochemicals : The 2,4-dichlorophenyl variant is a precursor to herbicides, leveraging Cl’s electronegativity for target specificity .
  • Materials Science : The ethylphenyl derivative’s solid-state properties make it a candidate for liquid crystal or polymer additives .

Biological Activity

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety substituted with a difluoroacetic acid group. The presence of fluorine atoms is known to influence the lipophilicity and biological activity of compounds. For instance, difluoromethyl groups can enhance permeability while potentially decreasing lipophilicity compared to other substitutions .

Biological Activity

The biological activities of 2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid have been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives of benzothiophene have shown inhibition of inflammatory cytokines and enzymes involved in inflammation pathways. The efficacy of these compounds is often evaluated using in vitro assays measuring cytokine levels or enzyme activity related to inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant inhibition of TNF-α and COX enzymes ,
AnalgesicPain relief comparable to standard analgesics
AntimicrobialEffective against certain bacterial strains

Case Studies

Several studies have specifically investigated the biological effects of benzothiophene derivatives:

  • Inhibition Studies : A study demonstrated that a related compound exhibited up to 93% inhibition in inflammatory models compared to standard drugs like diclofenac . This suggests that structural modifications can significantly enhance anti-inflammatory activity.
  • In Vivo Models : In animal models, compounds similar to 2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid showed promising results in reducing edema and pain, indicating their potential therapeutic applications in treating inflammatory diseases .
  • Mechanistic Insights : The mechanism of action for these compounds often involves the modulation of signaling pathways associated with inflammation, such as the NF-κB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzothiophene derivatives. Modifications at various positions on the benzothiophene ring can lead to enhanced potency:

  • Fluorine Substitution : The introduction of fluorine atoms at specific positions has been linked to increased bioactivity due to improved interactions with biological targets.
  • Functional Group Variation : The presence of different functional groups can alter pharmacokinetic properties such as solubility and metabolic stability, further impacting overall efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is typically employed. Begin with the functionalization of benzothiophene at the 7-position using directed ortho-metalation (DoM) strategies to introduce fluorinated groups. Subsequent coupling with difluoroacetic acid derivatives via nucleophilic acyl substitution is critical. Reaction optimization should focus on:

  • Temperature control : Low temperatures (0–5°C) to minimize side reactions, as seen in fluorinated benzamide syntheses .
  • Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilic substitution efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
  • NMR : Confirm the presence of characteristic signals (e.g., benzothiophene aromatic protons at δ 7.2–8.1 ppm, CF₂ groups at δ 110–120 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M-H]⁻ at m/z calculated for C₁₀H₅F₂O₂S: 241.0024) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?

  • Methodology : Discrepancies often arise from solvation effects or conformational flexibility. Address these by:

  • Solvent correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to align theoretical and experimental NMR shifts .
  • Dynamic simulations : Use molecular dynamics (MD) to assess rotational barriers of the difluoroacetic moiety, which may explain split signals in ¹⁹F NMR .
  • Cross-validation : Compare X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized geometries .

Q. How does the electronic nature of the benzothiophene ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-deficient benzothiophene system (due to sulfur’s inductive effect) enhances electrophilic substitution but complicates nucleophilic attacks. Experimental approaches include:

  • Substituent screening : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to modulate reactivity .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
  • Computational analysis : Calculate Fukui indices to predict reactive sites for functionalization .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH stability : Incubate solutions (0.1 mg/mL) in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 24, 48, and 72 hours .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for fluorinated aromatics) .
  • Light sensitivity : Store samples in amber vials and assess photodegradation under UV/vis light (λ = 254 nm) .

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